molecular formula C11H13N3O2 B12948937 (1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid CAS No. 654071-90-6

(1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid

Cat. No.: B12948937
CAS No.: 654071-90-6
M. Wt: 219.24 g/mol
InChI Key: PGQJFMYQAOGYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminotoluene with formic acid, followed by methylation using methyl iodide. The resulting intermediate is then treated with phosgene to introduce the carbamic acid functionality .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological targets such as enzymes and receptors makes them valuable in drug discovery .

Industry: The compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, disrupting essential metabolic pathways. In anticancer applications, it may interfere with cell division processes, leading to apoptosis .

Comparison with Similar Compounds

Uniqueness: The presence of three methyl groups and a carbamic acid functionality provides unique chemical properties that are not observed in simpler benzimidazole derivatives .

Properties

CAS No.

654071-90-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(1,5,6-trimethylbenzimidazol-2-yl)carbamic acid

InChI

InChI=1S/C11H13N3O2/c1-6-4-8-9(5-7(6)2)14(3)10(12-8)13-11(15)16/h4-5H,1-3H3,(H,12,13)(H,15,16)

InChI Key

PGQJFMYQAOGYAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.